molecular formula C11H7FO2 B1531340 4-Fluoro-3-(furan-3-yl)benzaldehyde CAS No. 1343383-69-6

4-Fluoro-3-(furan-3-yl)benzaldehyde

Cat. No.: B1531340
CAS No.: 1343383-69-6
M. Wt: 190.17 g/mol
InChI Key: NILXBDGNEOJNGE-UHFFFAOYSA-N
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Description

4-Fluoro-3-(furan-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a furan-3-yl substituent at the meta position relative to the aldehyde group. This compound is of significant interest in organic and medicinal chemistry due to its dual functional groups: the aldehyde moiety serves as a versatile electrophile for condensation and nucleophilic addition reactions, while the fluorine atom and furan ring enhance electronic and steric properties, influencing reactivity and biological activity. Applications likely include its use as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar aldehydes in drug discovery .

Properties

IUPAC Name

4-fluoro-3-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXBDGNEOJNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 3-Bromo-4-fluoro-benzaldehyde

A critical intermediate in the synthesis is 3-bromo-4-fluoro-benzaldehyde, which can be prepared via:

  • Halogen exchange and bromination steps:
    • Conversion of 4-chloro-benzoyl chloride to 4-fluoro-benzoyl fluoride using potassium fluoride at elevated temperatures (200–220 °C).
    • Bromination of 4-fluoro-benzoyl fluoride with elemental bromine in the presence of iron(III) chloride catalyst at 70–75 °C to yield 3-bromo-4-fluoro-benzoyl fluoride.
  • Reduction and oxidation steps:
    • Reduction of 3-bromo-4-fluoro-benzoyl fluoride to 3-bromo-4-fluoro-benzyl alcohol using complex hydrides (e.g., sodium tetrahydridoborate).
    • Oxidation of 3-bromo-4-fluoro-benzyl alcohol to 3-bromo-4-fluoro-benzaldehyde using oxidizing agents such as pyridine-chromium trioxide-hydrochloric acid mixtures or nitric acid under controlled temperatures (10–60 °C).

Formation of Acetal Intermediates

To protect the aldehyde group during subsequent reactions, acetal derivatives such as ethyleneacetal or propyleneacetal of 3-bromo-4-fluoro-benzaldehyde are synthesized by reacting the aldehyde with diols (e.g., ethane-1,2-diol) in the presence of trimethylchlorosilane at elevated temperatures (~100 °C).

Introduction of the Furan-3-yl Group

The coupling of the furan ring at the 3-position can be achieved by nucleophilic aromatic substitution or copper-catalyzed coupling reactions:

  • Copper-catalyzed coupling:

    • Using alkali metal phenolates or alkaline earth metal phenolates in the presence of copper or copper compounds as catalysts.
    • Reaction conditions typically involve heating the mixture with a diluent (e.g., diglyme or toluene) at 100–200 °C, preferably 130–170 °C.
    • Auxiliary agents such as alkali metal halides, carbonates, or dehydrating agents may be added to improve yield and selectivity.
    • The acetal intermediate (e.g., 3-bromo-4-fluoro-benzaldehyde ethyleneacetal) is reacted with the furan-3-yl nucleophile under these conditions to form the protected this compound acetal.
  • Hydrolysis of Acetal:

    • After coupling, the acetal protecting group is hydrolyzed under acidic conditions to regenerate the free aldehyde, yielding this compound.

Representative Reaction Scheme

Step Reactants/Conditions Product Notes
1 4-Chloro-benzoyl chloride + KF (200–220 °C) 4-Fluoro-benzoyl fluoride Halogen exchange
2 4-Fluoro-benzoyl fluoride + Br2 + FeCl3 (70–75 °C) 3-Bromo-4-fluoro-benzoyl fluoride Bromination
3 3-Bromo-4-fluoro-benzoyl fluoride + NaBH4 (0–50 °C) 3-Bromo-4-fluoro-benzyl alcohol Reduction
4 3-Bromo-4-fluoro-benzyl alcohol + oxidant (CrO3/pyridine/HCl) 3-Bromo-4-fluoro-benzaldehyde Oxidation
5 3-Bromo-4-fluoro-benzaldehyde + ethane-1,2-diol + TMSCl (100 °C) 3-Bromo-4-fluoro-benzaldehyde ethyleneacetal Protection
6 Acetal + furan-3-yl phenolate + Cu catalyst + diluent (130–170 °C) This compound acetal Coupling
7 Acid hydrolysis This compound Deprotection

Reaction Parameters and Yields

Parameter Typical Range Comments
Temperature (coupling) 100–200 °C (preferably 130–170 °C) Elevated temperature needed for copper-catalyzed coupling
Catalyst loading (Cu) 0.01–0.5 mol per mol substrate Copper(I) oxide or copper salts commonly used
Phenolate equivalents 1.0–1.5 mol per mol substrate Stoichiometric or slight excess
Diluent volume 100–400 mL per mol substrate Solvents like toluene or diglyme
Reaction time 5–7 hours typical Monitored until completion by TLC or GC
Yield of coupling step ~80% Based on related phenoxybenzaldehyde synthesis

Notes on Alternative Methods and Considerations

  • Other synthetic routes include direct bromination of 4-fluoro-benzaldehyde followed by coupling with furan derivatives, or side-chain halogenation of 3-bromo-4-fluoro-toluene followed by Sommelet reaction to introduce the aldehyde group.
  • The use of acetals as protecting groups is critical to prevent side reactions during coupling.
  • Copper-catalyzed coupling benefits from additives such as potassium chloride or sodium hydride to enhance reaction rates and yields.
  • Purification typically involves filtration to remove inorganic salts, solvent removal under reduced pressure, and distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(furan-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: 4-Fluoro-3-(furan-3-yl)benzoic acid.

    Reduction: 4-Fluoro-3-(furan-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(furan-3-yl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(furan-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds . The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 67515-60-0)

  • Synthesis : Synthesized via SNAr reactions, as seen in and , where 4-fluoro-3-(trifluoromethyl)benzaldehyde reacts with amines or thiols under basic conditions (e.g., K2CO3) to yield substituted derivatives. Yield: 59% for thiol substitution .
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde, facilitating nucleophilic attacks. This contrasts with the furan substituent, which is less electron-withdrawing but may participate in π-π stacking or hydrogen bonding .
  • Applications : Widely used in pharmaceutical synthesis, particularly for inhibitors targeting enzymes like DNA polymerase or VAP-1 .

4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5)

  • Synthesis : Likely prepared via methoxylation of fluorinated precursors or formylation of substituted toluenes. Methoxy groups are typically introduced using methylating agents under SN2 conditions .
  • Reactivity : The methoxy group is electron-donating, reducing aldehyde electrophilicity compared to the furan or trifluoromethyl analogues. This impacts reaction rates in condensation or cyclization reactions .
  • Applications: Potential use in fragrances or agrochemicals due to its volatility and stability, as suggested by benzaldehyde’s role in VOC profiles .

4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS: 914636-50-3)

  • Synthesis: Methylsulfonyl groups are introduced via oxidation of thioethers or direct sulfonation.
  • Reactivity : The strong electron-withdrawing nature of the sulfonyl group increases aldehyde reactivity, similar to trifluoromethyl derivatives. This makes it suitable for SNAr reactions with amines or thiols .
  • Applications : Likely employed in high-value intermediates for sulfonamide-based drugs .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (Polarity) Key Spectral Data (1H NMR)
This compound C₁₁H₇FO₂ Not reported Moderate (aromatic) Not available in evidence
4-Fluoro-3-(trifluoromethyl)benzaldehyde C₈H₄F₄O 58 Low (non-polar) δ 9.93 (s, aldehyde)
4-Fluoro-3-methoxybenzaldehyde C₈H₇FO₂ Not reported Moderate (polar) δ 10.03 (s, aldehyde)
4-Fluoro-3-(morpholin-4-yl)pyrimidin-5-ylbenzaldehyde C₁₆H₁₅FN₃O₂ Not reported Low (bulky substituent) δ 8.67 (d, pyrimidinyl H)

Notes:

  • The trifluoromethyl derivative exhibits the lowest solubility due to its hydrophobic CF3 group, whereas methoxy and furan analogues show moderate polarity .
  • Morpholinyl-pyrimidinyl derivatives (e.g., Compound 65f in ) display complex NMR shifts due to aromatic stacking and hydrogen bonding .

Q & A

Q. What structural modifications enhance the compound’s bioactivity in drug discovery?

  • Answer: Introduce sulfonamide groups at the furan’s β-position to improve binding to kinase targets. Fluorine’s meta effect increases metabolic stability, while Schiff base derivatives show enhanced antibacterial activity (tested via MIC assays) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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